N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
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Overview
Description
“N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of such compounds involves the use of hydrazonoyl halides as precursors . Some hydrazine-coupled pyrazoles were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
Pyrazolines, which include “N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide”, show a variety of biological activities. They are antimicrobial, antifungal, anti-depressant, immunosuppressive, anticonvulsant, anti-tumor, anti-amoebic, antibacterial, anti-inflammatory, anticancer, and MAO inhibitory activity .Scientific Research Applications
Antimicrobial Activity
This compound has been used in the synthesis of heterocyclic compounds with antimicrobial activity . Pyrazolines, which are part of the compound’s structure, show a variety of biological activities, including antimicrobial and antifungal effects .
Antifungal Activity
In addition to its antimicrobial properties, the compound has shown significant antifungal activity . This makes it a potential candidate for the development of new antifungal drugs.
Antidepressant Potential
The pyrazoline moiety in the compound’s structure has been associated with antidepressant activity . This suggests potential applications in the field of mental health and neuroscience.
Anticancer Activity
The compound has shown potential in the field of oncology. It has been found to have anticancer activity , making it a promising candidate for further research in cancer treatment.
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds . These compounds have a wide range of applications in medicinal chemistry, including the development of new antitumor agents .
Antileishmanial Activity
The compound has shown potent in vitro antipromastigote activity . This suggests that it could be used in the development of treatments for leishmaniasis, a parasitic disease.
Antimalarial Evaluation
The compound has also been evaluated for its antimalarial properties . This makes it a potential candidate for the development of new antimalarial drugs.
Molecular Docking Studies
Molecular simulation studies have been performed with this compound to justify its potent in vitro antipromastigote activity . This provides valuable insights into the compound’s interactions at the molecular level.
Future Directions
The future directions for “N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide” could involve further exploration of its pharmacological effects. Given its potent antileishmanial and antimalarial activities, it may be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
2,2-dimethyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-11-5-7-12(8-6-11)20-15(18-16(21)17(2,3)4)13-9-22-10-14(13)19-20/h5-8H,9-10H2,1-4H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRQXGVLPHIZPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide |
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